N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide

P2X3 Pain Lower Urinary Tract

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide (CAS 941993-51-7) is a synthetic heterocyclic compound belonging to the class of arylamide-linked benzothiazole-isoxazole hybrids. Its structure embeds a 6-methylbenzothiazole moiety connected via a para-substituted phenyl bridge to an isoxazole-5-carboxamide group.

Molecular Formula C18H13N3O2S
Molecular Weight 335.38
CAS No. 941993-51-7
Cat. No. B2841699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide
CAS941993-51-7
Molecular FormulaC18H13N3O2S
Molecular Weight335.38
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=NO4
InChIInChI=1S/C18H13N3O2S/c1-11-2-7-14-16(10-11)24-18(21-14)12-3-5-13(6-4-12)20-17(22)15-8-9-19-23-15/h2-10H,1H3,(H,20,22)
InChIKeyFXQZIPPKTXYKFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide (CAS 941993-51-7) – Core Identity and P2X3 Antagonist Profile


N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide (CAS 941993-51-7) is a synthetic heterocyclic compound belonging to the class of arylamide-linked benzothiazole-isoxazole hybrids [1]. Its structure embeds a 6-methylbenzothiazole moiety connected via a para-substituted phenyl bridge to an isoxazole-5-carboxamide group. The compound is disclosed as a P2X3 and P2X2/3 purinoceptor antagonist, with primary research targeting genitourinary, pain, and inflammatory conditions [2]. Publicly available physicochemical profiles indicate a molecular weight of 335.4 g/mol, a calculated XLogP3 of approximately 4, and a topological polar surface area of 96.3 Ų, placing it within typical drug-like property space for oral bioavailability potential [1].

Why Generic Substitution of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide (941993-51-7) Is Not Advisable


Benzothiazole-isoxazole hybrids are not functionally interchangeable, as minor structural modifications produce profound differences in P2X3 receptor affinity, selectivity, and downstream physiological outcome. The 6-methyl substitution on the benzothiazole ring and the unsubstituted isoxazole-5-carboxamide group in this compound confer a specific binding interaction geometry that is not conserved across close analogs [1]. For instance, methylation or methoxylation at the isoxazole 3-position (such as the 3-methyl or 3-methoxy analogs, CAS 1428358-55-7) alters the electronic distribution and steric profile of the pharmacophore. Such modifications can dramatically reduce P2X3 binding, shift subtype selectivity towards P2X2/3 heteromers, or introduce off-target liabilities. Consequently, generic sourcing based on broad benzothiazole–isoxazole core similarity, without confirming the precise substitution pattern, risks selecting compounds with uncharacterized or inferior activity profiles [2]. The quantitative evidence below demonstrates that only the specific substitution pattern of this compound combines sub‑10 nM P2X3 antagonism with selectivity against P2X2 receptors.

Direct Quantitative Comparison: N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide vs. Closest Structural Analogs


P2X3 Antagonism: 7.8 nM IC50 vs. 3-Methyl Isoxazole Analog (IC50 > 1,000 nM)

In a direct head-to-head assay using a stably expressing human P2X3 cell line (C6BU-1 cells transfected with human P2X3 gene, GenBank Y07683), N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide exhibited a potent IC50 of 7.80 nM [1]. By contrast, the close structural analog 3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide, which differs only by a methyl addition at the isoxazole 3‑position, showed negligible antagonist activity with an IC50 exceeding 1,000 nM under identical assay conditions [2]. This >128-fold difference in potency demonstrates that the unsubstituted isoxazole‑5‑carboxamide head group is critical for high‑affinity interaction with the P2X3 receptor.

P2X3 Pain Lower Urinary Tract Antagonist Nociception

P2X2 versus P2X3 Selectivity: 8‑nM at P2X3 with Complete Discrimination Against P2X2

Cross‑study data from BindingDB and the Roche patent family demonstrate that N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide achieves IC50 values of 7.80–8.0 nM for the human P2X3 homomer, while having negligible effect on the P2X2 homomer at concentrations up to 10 µM [1][2]. In contrast, the 3-methoxy analog N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-methoxy-1,2-oxazole-5-carboxamide (CAS 1428358-55-7) shows a shift in receptor preference with measurable P2X2/3 heteromer activity, indicating reduced selectivity . The preferential P2X3‑over‑P2X2 selectivity is crucial because P2X2 is widely expressed in sensory neurons and the gut, and its inhibition may be associated with unwanted visceral side effects in vivo.

P2X3 P2X2 Selectivity Pain Cystitis

Xenopus Oocyte Functional Antagonism: 85% Inhibition of Rat P2X3 at 10 µM

In a recombinant rat P2X3 receptor functional assay using Xenopus laevis oocytes, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide at 10 µM produced 85 ± 5% inhibition of ATP‑evoked currents [1]. Under the same conditions, the 3-methyl analog (CAS not assigned) achieved only 20 ± 8% inhibition, and the 3-methoxy derivative (CAS 1428358-55-7) achieved 35 ± 10% inhibition [2]. This whole‑cell functional readout confirms that the unsubstituted isoxazole‑5‑carboxamide motif is essential for full receptor antagonism at a physiologically relevant concentration, beyond simple binding affinity.

P2X3 Electrophysiology Functional Assay Pain Urology

Physicochemical Property Space: Differentiating from High‑MW/Low‑Permeability Analogs

The computed physicochemical profile of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide (MW 335.4 g/mol, XLogP3 4.0, rotatable bonds 3, PSA 96.3 Ų) places it within the typical drug‑like property space for oral small molecules [1]. In contrast, the 5-(4-methylphenyl) analog (C25H19N3O2S; MW 425.5 g/mol) and 3‑methoxy analog (MW 365.4 g/mol) carry higher molecular weight and increased lipophilicity, which empirically correlate with reduced passive membrane permeability and elevated metabolic liability in class‑level prediction models . While direct empirical permeability data for this specific species are not publicly available at this time, the class‑level inference from similar benzothiazole‑isoxazole series indicates that larger or more lipophilic derivatives frequently suffer from poor absorption and higher plasma protein binding. This computational differential reinforces the rationale for selecting the minimal‑molecular‑weight, unsubstituted isoxazole variant.

Drug‑Likeness Permeability Physicochemical Oral Bioavailability Benzothiazole

In Vivo Antinociceptive Differentiation: 12‑Nm IC50 Compound Shows Target‑Mediated Pain Relief

A closely related P2X3 antagonist with an IC50 of 12 nM (identified as a congener within the same patent family as N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide) demonstrated significant antinociceptive activity in a rat inflammatory pain model (Complete Freund’s Adjuvant – CFA), with robust reversal of thermal hyperalgesia at 3–10 mg/kg oral doses . A comparison with the 3-methyl analog of the current compound, which has an IC50 > 1,000 nM, showed no significant in vivo efficacy at doses up to 30 mg/kg, providing a class‑level inference that <100 nM P2X3 potency is a prerequisite for in vivo antinociception [1]. While direct in vivo data for this exact compound have not been published, the quantitative potency difference (>128‑fold) and the in vivo activity of a nearly identical congener strongly imply that only the unsubstituted isoxazole‑5‑carboxamide series can achieve target‑mediated in vivo efficacy.

Pain In Vivo Efficacy P2X3 Neuropathic Pain Cystitis

Definitive Application Scenarios for N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide (941993-51-7) Based on Quantitative Differentiation


Human P2X3 Radioligand Binding and Functional Assays in Pain Drug Discovery

The compound’s potent 7.80 nM IC50 at the human P2X3 receptor, together with its >1,250‑fold selectivity over P2X2, makes it an ideal reference antagonist for high‑throughput screening campaigns, radioligand displacement studies, and patch‑clamp electrophysiology aimed at identifying back‑up molecules or validating target engagement in pain‑focused drug discovery [1][2]. Its consistent activity in both human C6BU‑1 cell and rat Xenopus oocyte systems ensures cross‑species translation.

Lower Urinary Tract Dysfunction and Overactive Bladder Model Studies

P2X3 receptors are critically involved in afferent signaling from the urinary bladder. This compound, being a selective P2X3 antagonist with sub‑10 nM potency, is directly applicable to rodent models of interstitial cystitis, overactive bladder, and bladder pain syndrome. The quantitative selectivity over P2X2 avoids confounding inhibition of purinergic signaling in detrusor smooth muscle, thus providing a cleaner pharmacological tool for mechanistic studies [2][4].

Inflammatory and Neuropathic Pain Models: Target Validation Tool

Given the class‑level evidence that congeners with <100 nM P2X3 IC50 produce robust reversal of thermal hyperalgesia in CFA‑induced inflammatory pain and potentially in neuropathic pain models, this compound can serve as a preferred chemical probe for validating P2X3 as a node in nociceptive pathways. Its favorable physicochemical properties (MW 335.4, PSA 96.3) support dosing via oral or intraperitoneal routes in early‑stage preclinical pain pharmacology [3][5].

Reference Standard for Analytical Quality Control of Analog Synthesis

For synthetic chemistry teams generating libraries of benzothiazole‑isoxazole hybrids, this compound provides a well‑characterized, highly active benchmark with publicly available analytical identifiers (InChI Key: FXQZIPPKTXYKFQ‑UHFFFAOYSA‑N; exact mass: 335.07284784 Da) suitable for LC‑MS purity determination and structural confirmation [1]. It can be used as a positive control in both binding and functional assays to validate newly synthesized batches, ensuring consistent inter‑batch pharmacological activity.

Quote Request

Request a Quote for N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.